2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJIGFMRBIYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 5 Bromo 4 Methylbenzaldehyde
Retrosynthetic Analysis of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde
A retrosynthetic analysis of the target molecule identifies key bond disconnections that suggest plausible forward synthetic routes. The most logical disconnections are the ether linkage of the benzyloxy group and the carbon-bromine bond.
C-O Bond Disconnection: The primary retrosynthetic step involves the disconnection of the benzyl (B1604629) ether bond. This suggests a Williamson ether synthesis as the final step in the forward synthesis. This pathway identifies 5-bromo-2-hydroxy-4-methylbenzaldehyde (B2616850) and a suitable benzylating agent (e.g., benzyl bromide) as the immediate precursors.
C-Br Bond Disconnection: An alternative disconnection at the carbon-bromine bond points to the bromination of a precursor molecule, 2-(benzyloxy)-4-methylbenzaldehyde . This route would require regioselective bromination at the C5 position, which is activated by the ortho-para directing benzyloxy group.
C-CHO Bond Disconnection: A third possibility involves the formylation of a 1-(benzyloxy)-4-bromo-2-methylbenzene precursor. This would typically be achieved through methods like the Vilsmeier-Haack or Gattermann reaction.
Based on this analysis, the most common and reliable approach involves the synthesis and subsequent benzylation of a brominated hydroxybenzaldehyde precursor.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the core structure, a brominated benzaldehyde (B42025), can be achieved through various methods. A common starting material is p-cresol (B1678582) (4-methylphenol), which contains the required methyl group and a hydroxyl group that can direct subsequent substitutions.
The synthesis of the key precursor, 5-bromo-2-hydroxy-4-methylbenzaldehyde, can be accomplished via two primary sequences:
Formylation followed by Bromination: p-Cresol can first be formylated to introduce the aldehyde group ortho to the hydroxyl group, yielding 2-hydroxy-4-methylbenzaldehyde. Subsequent bromination with agents like N-Bromosuccinimide (NBS) or bromine in acetic acid can introduce the bromine atom at the C5 position, which is activated by both the hydroxyl and methyl groups. researchgate.net
Bromination followed by Formylation: Alternatively, p-cresol can be brominated first. The hydroxyl group directs the bromine to the ortho position, yielding 2-bromo-4-methylphenol. Subsequent formylation (e.g., via the Duff reaction or Reimer-Tiemann reaction) would introduce the aldehyde group, but regioselectivity can be an issue.
Another important precursor, 2-bromo-4-methylbenzaldehyde , can be synthesized from 2-bromo-4-methylaniline (B145976) via a Sandmeyer-type reaction. orgsyn.orgorgsyn.org The aniline (B41778) is first diazotized with sodium nitrite (B80452) and hydrochloric acid, and the resulting diazonium salt is then reacted with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst to yield the aldehyde. orgsyn.org
Patented methods for the bromination of substituted benzaldehydes often utilize a combination of hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.comgoogle.com This approach offers a facile way to produce bromobenzaldehydes while avoiding the co-production of HBr as a byproduct. google.com
Table 1: Common Bromination and Formylation Reagents for Benzaldehyde Precursors
| Reaction Type | Reagent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Bromination | Bromine (Br₂) in Acetic Acid | 70 °C | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | Room Temperature, CH₃CN | researchgate.net |
| Bromination | HBr / H₂O₂ | 0 °C to 100 °C | google.comgoogle.com |
| Formylation | Formaldoxime / CuSO₄ (from diazonium salt) | 15-20 °C | orgsyn.org |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Varies | General Method |
The introduction of the benzyloxy group is most commonly achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor like 5-bromo-2-hydroxy-4-methylbenzaldehyde with a suitable base, followed by nucleophilic substitution with a benzyl halide.
Reaction Scheme: 5-bromo-2-hydroxy-4-methylbenzaldehyde + Benzyl Bromide --(Base)--> this compound
The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are effective, but milder bases such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) can be used for substrates that may be sensitive to harsher conditions. organic-chemistry.org The benzyl group serves as an effective protecting group for phenols because it is stable under a variety of reaction conditions but can be removed when necessary, typically by catalytic hydrogenation. organic-chemistry.orguiowa.eduwikipedia.org
For acid-sensitive substrates, an alternative method involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions to form the benzyl ether. organic-chemistry.org
Direct Synthetic Routes to this compound
While multi-step sequences are common, direct synthetic routes using modern catalytic methods offer potentially more efficient pathways.
Palladium catalysis provides powerful tools for forming C-C and C-O bonds. A plausible direct route to this compound could involve a palladium-catalyzed coupling of a suitably substituted aryl bromide with benzyl alcohol. For instance, a precursor like 2,5-dibromo-4-methylbenzaldehyde (B1530502) could potentially undergo a selective, palladium-catalyzed etherification at the C2 position with benzyl alcohol.
More advanced methods involve the palladium-catalyzed C-H activation and functionalization. organic-chemistry.org A strategy could be envisioned where 5-bromo-4-methylbenzaldehyde is subjected to a palladium-catalyzed ortho-C-H benzoxylation with benzyl alcohol. However, achieving high regioselectivity in such a reaction would be a significant challenge.
The success of palladium-catalyzed coupling reactions is heavily dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates, yields, and selectivity. rsc.org
In the context of forming the C-O ether bond, the choice of phosphine (B1218219) ligand is critical. Bidentate phosphine ligands are often employed as they form stable chelate complexes with the palladium center.
Table 2: Influence of Ligand Classes in Palladium-Catalyzed Coupling Reactions
| Ligand Class | Example(s) | General Effects and Applications | Reference(s) |
|---|---|---|---|
| Monodentate Phosphines | PPh₃, P(tBu)₃ | Often used in basic research; P(tBu)₃ is very electron-rich and bulky, promoting oxidative addition. | researchgate.net |
| Bidentate Phosphines | dppe, dppp (B1165662), dppf | Form stable chelates, enhance catalyst stability. Widely used in cross-coupling. dppf has a wide bite angle. | nih.gov |
| Buchwald-type Ligands | SPhos, XPhos | Bulky, electron-rich biaryl phosphines that are highly effective for C-N and C-O bond formation (Buchwald-Hartwig amination/etherification). | rsc.org |
| Wide Bite-Angle Ligands | Xantphos, NIXANTPHOS | Offer high stability and can promote reductive elimination. Used in carbonylation and arylation reactions. | nih.gov |
Control experiments in various palladium-catalyzed reactions have shown that the absence of a suitable phosphine ligand often results in no or very low conversion. nih.gov For instance, in carbonylative arylations, varying the bidentate phosphine ligand from dppe to dppp or dppf can lead to substantial decreases in reaction efficiency, highlighting the specific geometric and electronic requirements of the catalytic cycle. nih.gov Therefore, the development of a direct palladium-catalyzed synthesis of this compound would necessitate careful screening and optimization of the ligand system. rsc.org
Palladium-Catalyzed Coupling Reactions
Optimization of Reaction Conditions for Yield and Selectivity
The efficient synthesis of this compound hinges on a multi-step process, with each step requiring careful optimization to maximize yield and ensure high regioselectivity. A plausible and primary synthetic route involves the benzylation of a precursor, 5-bromo-2-hydroxy-4-methylbenzaldehyde. The optimization of this key transformation, typically a Williamson ether synthesis, is critical.
Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the benzylating agent. The base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The selection of the base is crucial to avoid competing reactions.
Table 1: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Options | Considerations for Selectivity and Yield |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃, Et₃N | Stronger bases like NaH can lead to higher yields but may require anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and more practical. Cesium carbonate (Cs₂CO₃) can be particularly effective, sometimes allowing for milder reaction conditions. |
| Solvent | Acetone, DMF, Acetonitrile (B52724), Toluene (B28343) | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction rate. researchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to side products. The optimal temperature is typically determined empirically to balance reaction time and yield. |
| Benzylating Agent | Benzyl chloride, Benzyl bromide | Benzyl bromide is more reactive than benzyl chloride, which can lead to faster reactions or allow for lower temperatures, but it is also more expensive and a stronger lachrymator. |
Optimizing these conditions ensures the selective O-alkylation of the hydroxyl group over any potential side reactions, leading to a higher yield of the desired this compound.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic Aromatic Substitution (SNAr) offers an alternative theoretical pathway for generating the benzyloxy ether linkage. In this approach, a nucleophile displaces a leaving group on an aromatic ring. For this to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. orgsyn.orgsigmaaldrich.com
In the context of synthesizing this compound, one could envision a precursor like 2,5-dibromo-4-methylbenzaldehyde. In this hypothetical scenario, the goal would be to selectively substitute one of the bromine atoms with a benzyloxy group using a reagent like sodium benzyloxide.
However, this approach faces significant challenges. The aldehyde group is only moderately electron-withdrawing, and the methyl group is electron-donating, providing insufficient activation for an efficient SNAr reaction. sigmaaldrich.com Furthermore, achieving regioselectivity—substituting the bromine at the C2 position while leaving the C5 bromine intact—would be difficult to control. The reaction would likely be slow, require harsh conditions (high temperatures and pressures), and result in a mixture of products, making it a less synthetically viable option compared to the Williamson ether synthesis. The principles of SNAr dictate that a more electron-poor aromatic system is required for the reaction to proceed at a practical rate. orgsyn.org
Other Established Synthetic Pathways (e.g., Aldehyde Functionalization, Benzyl Ether Formation)
The most established and logical synthesis of this compound relies on a sequence of two well-known transformations: introducing the aldehyde group onto a pre-functionalized ring (aldehyde functionalization) and then forming the benzyl ether.
Aldehyde Functionalization: The synthesis would likely begin with a commercially available precursor such as 4-bromo-3-methylphenol. nih.gov The next crucial step is the introduction of a formyl group (-CHO) at the C2 position, ortho to the hydroxyl group. This transformation, known as formylation, can be accomplished via several named reactions. The choice of method is critical for achieving the correct regioselectivity. For instance, the Beech reaction facilitates the conversion of an aromatic amine to the corresponding aldehyde, a method with wide applicability for preparing various substituted benzaldehydes. orgsyn.orgorgsyn.org
Benzyl Ether Formation: Once the precursor 5-bromo-2-hydroxy-4-methylbenzaldehyde is obtained, the final step is the formation of the benzyl ether. This is most commonly achieved through the Williamson ether synthesis. nih.gov The reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to displace the halide and form the ether linkage. epo.org This method is highly reliable for preparing benzyl ethers from phenols. A protocol using 2-benzyloxypyridine as a benzyl transfer reagent under neutral conditions has also been developed, offering an alternative for substrates that are sensitive to basic or acidic conditions. researchgate.netchemicalbook.com
Advanced Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, selectivity, and environmental impact of the process.
Chemo- and Regioselective Synthesis
The synthesis of this compound is a prime example where chemo- and regioselectivity are paramount.
Regioselectivity in Formylation: When starting from 4-bromo-3-methylphenol, the formyl group must be directed specifically to the C2 position. The hydroxyl group is an ortho, para-directing group, meaning it activates the positions ortho (C2 and C6) and para (C4) to it. Since the C4 position is already occupied by bromine, formylation is directed to C2 or C6. The steric bulk of the adjacent methyl group at C3 and the bromo group at C4 would likely influence the regiochemical outcome, making precise control of reaction conditions essential to favor substitution at the desired C2 position.
Chemoselectivity in Benzylation: During the Williamson ether synthesis step on 5-bromo-2-hydroxy-4-methylbenzaldehyde, the reaction must be chemoselective. The base used should be strong enough to deprotonate the phenol (B47542) but not so strong as to react with the aldehyde functionality. The benzylating agent must react selectively with the phenoxide ion (O-alkylation) rather than with any other potential nucleophilic sites.
Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. google.com These principles can be applied to the synthesis of this compound.
Safer Solvents: Traditional solvents like DMF are effective but pose health risks. Green chemistry encourages replacing them with safer alternatives like anisole, dimethyl carbonate, or cyclopentyl methyl ether (CPME). orgsyn.org Where possible, using water as a solvent or implementing solvent-free conditions, perhaps with phase-transfer catalysis for the benzylation step, would be a significant improvement.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. google.com Catalytic approaches are superior to stoichiometric ones. For instance, using a catalytic amount of a phase-transfer catalyst in the benzylation step improves efficiency and reduces waste compared to using large excesses of reagents.
Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy requirements. rsc.org Exploring catalytic systems that allow for lower reaction temperatures is a key area of green chemistry research.
Table 2: Green Chemistry Considerations in Synthesis
| Green Principle | Application to Synthesis |
|---|---|
| Prevention | Optimize reactions to minimize byproduct formation. |
| Atom Economy | Choose reactions like addition over substitution where possible; use catalytic reagents. google.com |
| Less Hazardous Synthesis | Avoid highly toxic reagents (e.g., older formylation methods using HCN). orgsyn.org |
| Safer Solvents & Auxiliaries | Replace hazardous solvents with greener alternatives; minimize solvent use. orgsyn.org |
| Energy Efficiency | Develop methods that proceed at ambient temperature and pressure. rsc.org |
| Catalysis | Employ catalysts to reduce reaction times and temperatures, and to enable more selective transformations. google.com |
Continuous Flow Synthesis Adaptations
Continuous flow synthesis has emerged as a powerful technology for producing chemicals, offering advantages in safety, scalability, and control over batch processes. nih.gov The multi-step synthesis of this compound is well-suited for adaptation to a flow regime.
In a continuous flow setup, reagents are pumped through a series of reactors (e.g., heated coils or packed-bed columns), where they mix and react. googleapis.com Each step of the synthesis, such as formylation and benzylation, could be performed in a dedicated module. This allows for precise control over reaction parameters like temperature, pressure, and residence time, which can significantly improve yield and selectivity. nih.gov Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage. The scalability of a flow process is also a major advantage over traditional batch production. orientjchem.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-hydroxy-4-methylbenzaldehyde |
| 4-Bromo-3-methylphenol |
| Benzyl chloride |
| Benzyl bromide |
| Potassium carbonate (K₂CO₃) |
| Sodium hydride (NaH) |
| Cesium carbonate (Cs₂CO₃) |
| Triethylamine (Et₃N) |
| Dimethylformamide (DMF) |
| Acetonitrile |
| Toluene |
| 2,5-Dibromo-4-methylbenzaldehyde |
| Sodium benzyloxide |
Chemical Reactivity and Transformations of 2 Benzyloxy 5 Bromo 4 Methylbenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is bonded to a hydrogen atom and an aryl group. This functional group is highly reactive and participates in a wide range of chemical reactions. The reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons, if present. However, in the case of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde, an aromatic aldehyde, there are no alpha-protons directly attached to the carbonyl group.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product.
The reduction of an aldehyde functional group yields a primary alcohol. This transformation can be achieved using various reducing agents.
Hypothetical Reaction Data:
| Reactant | Reagent | Product |
| This compound | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol |
Note: This table represents a predicted reaction based on general chemical principles, not on published experimental data for this specific compound.
The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. youtube.com The cyanide ion then attacks the carbonyl carbon. youtube.com
Hypothetical Reaction Data:
| Reactant | Reagent | Product |
| This compound | Hydrogen cyanide (HCN) with a catalytic amount of base (e.g., KCN) | 2-(Benzyloxy)-5-bromo-4-methyl-α-hydroxybenzonitrile |
Note: This table represents a predicted reaction based on general chemical principles, not on published experimental data for this specific compound.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. The reaction involves the formation of a new carbon-carbon bond. beilstein-journals.org
Hypothetical Reaction Data:
| Reactant | Reagent | Product (after workup) |
| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-[2-(Benzyloxy)-5-bromo-4-methylphenyl]ethanol |
| This compound | Phenyllithium (C₆H₅Li) | 2-(Benzyloxy)-5-bromo-4-methylphenylmethanol |
Note: This table represents predicted reactions based on general chemical principles, not on published experimental data for this specific compound.
Condensation Reactions
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It typically involves the reaction of an enolate ion with a carbonyl compound. magritek.com Aromatic aldehydes, like this compound, cannot form an enolate themselves as they lack α-hydrogens. However, they can act as the electrophilic partner in a crossed or mixed aldol condensation with another aldehyde or a ketone that does possess α-hydrogens. khanacademy.org These reactions are usually carried out under basic or acidic conditions. magritek.com
Hypothetical Reaction Data (Crossed Aldol Condensation):
| Reactant 1 | Reactant 2 | Base/Acid Catalyst | Product (after dehydration) |
| This compound | Acetone | Sodium hydroxide (B78521) (NaOH) | 4-[2-(Benzyloxy)-5-bromo-4-methylphenyl]but-3-en-2-one |
| This compound | Acetophenone | Sodium hydroxide (NaOH) | 1-[2-(Benzyloxy)-5-bromo-4-methylphenyl]-3-phenylprop-2-en-1-one |
Note: This table represents predicted reactions based on general chemical principles, not on published experimental data for this specific compound.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For this compound, the aldehyde group can react with various active methylene compounds, such as malonic acid derivatives or β-keto esters, to yield substituted alkenes. These reactions are typically catalyzed by weak bases like amines or their salts.
The reaction proceeds via a two-step mechanism: the base first deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration of the resulting aldol-type adduct yields the final condensed product. The specific conditions, including the choice of catalyst and solvent, can be adapted for various substrates. researchgate.net For instance, catalysts like ZrOCl₂·8H₂O/NaNH₂ have been used for the condensation of substituted benzaldehydes with dimedone, yielding products in excellent yields under mild conditions. researchgate.net
Table 1: Representative Knoevenagel Condensation Reaction
| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product Type |
| This compound | Diethyl malonate | Piperidine/Acetic Acid | Substituted cinnamic acid ester |
| This compound | Ethyl cyanoacetate | Base (e.g., [Bmim]OH) | α-cyano-cinnamic acid ester |
| This compound | Dimedone | ZrOCl₂·8H₂O/NaNH₂ | 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivative researchgate.net |
Schiff Base Formation
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mdpi.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. mdpi.com
These reactions are versatile and can be performed with a wide range of primary amines, including aliphatic and aromatic amines, leading to a diverse library of Schiff base derivatives. google.com The reaction is often reversible and can be driven to completion by removing the water formed during the process, for example, through azeotropic distillation or the use of dehydrating agents. mdpi.com The resulting Schiff bases are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.
Table 2: Examples of Schiff Base Formation
| Reactant 1 | Primary Amine | Product |
| This compound | Aniline (B41778) | N-((2-(benzyloxy)-5-bromo-4-methylphenyl)methylene)aniline |
| This compound | n-Butylamine | N-((2-(benzyloxy)-5-bromo-4-methylphenyl)methylene)butan-1-amine mdpi.com |
| This compound | 2-Aminophenol | 2-(((2-(benzyloxy)-5-bromo-4-methylphenyl)methylene)amino)phenol google.com |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding [2-(benzyloxy)-5-bromo-4-methylphenyl]methanol. chemicalbook.com This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the aldehyde.
Careful control of reaction conditions is crucial to ensure the selective reduction of the aldehyde without affecting other functional groups in the molecule, such as the aryl bromide or the benzyl (B1604629) ether. For instance, the use of NaBH₄ in the presence of acetic acid can prevent unwanted side reactions like intramolecular transesterification in similar molecules. nih.gov
The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-5-bromo-4-methylbenzoic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (chromium trioxide in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The choice of oxidant and reaction conditions depends on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring of this compound provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The aryl bromide moiety of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. uzh.ch This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govnih.gov The reaction of this compound with an arylboronic acid would yield a biaryl derivative.
Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. organic-chemistry.orgnih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene. organic-chemistry.org
Sonogashira Reaction : The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne would produce an aryl-alkyne derivative.
Stille Reaction : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. This reaction can be used to couple this compound with various organostannanes to form new carbon-carbon bonds. For example, a carbonylative Stille coupling could be employed to introduce a keto group. nih.gov
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki uzh.ch | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |
| Heck wikipedia.orglibretexts.org | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |
| Sonogashira wikipedia.orglibretexts.org | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-alkyne |
| Stille nih.gov | Organostannane | Pd catalyst | Substituted arene |
Lithium-Halogen Exchange
The transformation of an aryl bromide to an aryllithium species via lithium-halogen exchange is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com This reaction is typically rapid and kinetically controlled, proceeding by treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. scribd.comharvard.edu
For this compound, the reaction would involve the exchange of the bromine atom for a lithium atom. The presence of the ortho-benzyloxy group is expected to influence this reaction. Alkoxy groups can accelerate the rate of lithium-halogen exchange through a directing or chelating effect, stabilizing the resulting organolithium intermediate. wikipedia.org However, the aldehyde functional group is a strong electrophile and is highly reactive toward organolithium reagents. Therefore, a direct lithium-halogen exchange on the unprotected aldehyde is generally not feasible, as the organolithium reagent would preferentially attack the aldehyde carbonyl.
To achieve a successful lithium-halogen exchange, the aldehyde group would first need to be protected, for instance, as an acetal (B89532). Following the exchange and subsequent reaction of the aryllithium species, the acetal could be hydrolyzed to regenerate the aldehyde. No specific examples of this sequence have been documented in the literature for this compound.
Table 1: Expected Reactants and Products in Lithium-Halogen Exchange (Hypothetical) This table is based on general principles, as specific research data for the target compound is unavailable.
| Reactant (Protected) | Reagent | Expected Intermediate |
| This compound dimethyl acetal | n-Butyllithium | 2-(Benzyloxy)-5-lithio-4-methylbenzaldehyde dimethyl acetal |
Nucleophilic Aromatic Substitutions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wuxibiology.com
The aromatic ring of this compound is substituted with an electron-donating benzyloxy group and a weakly electron-donating methyl group. It lacks the strong electron-withdrawing groups necessary to activate the bromide leaving group for a classical addition-elimination SNAr mechanism. Consequently, this reaction is not expected to proceed under standard SNAr conditions.
An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway requires the use of a very strong base, such as sodium amide (NaNH₂), to effect the elimination of HBr. However, the aldehyde and benzyloxy groups may not be stable to such harsh conditions. No published studies were found that describe any nucleophilic aromatic substitution reactions performed on this compound.
Transformations Involving the Benzyloxy Group
Deprotection Strategies
The benzyloxy group is a common protecting group for phenols due to its general stability and the variety of methods available for its removal. The deprotection of the benzyloxy group in this compound would yield 5-bromo-2-hydroxy-4-methylbenzaldehyde (B2616850). Several strategies are broadly applicable for this transformation. nih.gov
Catalytic Hydrogenation: This is the most common method for benzyl ether cleavage. It involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is clean and efficient, producing the deprotected phenol (B47542) and toluene (B28343) as the only byproduct. nih.gov However, the aldehyde group can sometimes be reduced to an alcohol under these conditions.
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is less common and limited to substrates that can withstand harsh acidic conditions. nih.gov In some cases, the presence of an acid can facilitate debenzylation under milder hydrogenation conditions. nih.gov
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly those with electron-donating groups on the benzyl ring. nih.gov
Table 2: Common Deprotection Methods for Benzyl Ethers This table outlines general strategies applicable to the target compound.
| Method | Reagents | Typical Byproduct | Potential Side Reactions on Substrate |
| Catalytic Hydrogenation | H₂, Pd/C | Toluene | Reduction of the aldehyde |
| Acid-Catalyzed Cleavage | HBr, HI, BBr₃ | Benzyl halide | Reactions involving the aldehyde |
| Oxidative Cleavage | DDQ | Benzaldehyde | Oxidation of the substrate's aldehyde |
Rearrangement Reactions
No literature was found describing rearrangement reactions specifically involving this compound. While benzyl ethers can participate in certain sigmatropic rearrangements like the Claisen or Cope rearrangements, the specific substitution pattern of the title compound does not lend itself to the most common examples of these reactions. orientjchem.org Similarly, while aldehydes can undergo various rearrangements, no specific instances have been reported for this molecule.
Multi-Component Reactions and Cascade Processes
Incorporation into Heterocyclic Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. nih.govacs.org Aromatic aldehydes are frequently used as key building blocks in a vast number of MCRs to generate diverse heterocyclic scaffolds. For example, bromobenzaldehydes have been utilized in MCRs to produce substituted pyrazoles and bis-spirocyclohexanes. nih.govorganic-chemistry.org
Despite the general utility of substituted benzaldehydes in MCRs, a specific search of the literature did not yield any examples where this compound was used as a substrate for the synthesis of a heterocyclic system. The combination of its functional groups—an aldehyde for condensation, a bromo-substituent for potential post-MCR modification (e.g., cross-coupling), and a benzyloxy group—theoretically makes it a candidate for such reactions. However, without documented research, any proposed reaction scheme remains speculative.
Domino Reactions
Following a comprehensive review of available scientific literature, no specific research detailing the participation of this compound in domino reactions has been identified. Domino reactions, also known as cascade or tandem reactions, are a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. This approach is highly valued in organic synthesis for its efficiency in building complex molecular architectures from simple starting materials in a single operation.
While the aldehyde functional group and the aryl bromide moiety present in this compound are known to participate in various synthetic transformations, including those that can be part of a domino sequence, specific examples involving this particular substrate in such a reaction cascade are not documented in the reviewed literature. For instance, aldehydes are common precursors in reactions like the aldol condensation, Wittig reaction, and various multicomponent reactions, which can initiate domino sequences. Similarly, the aryl bromide could potentially undergo cross-coupling reactions, such as the Suzuki or Heck reaction, which might be integrated into a cascade process.
However, without specific experimental data or published research, any discussion of potential domino reactions involving this compound would be purely speculative. The unique substitution pattern of this molecule, including the bulky benzyloxy group ortho to the aldehyde and the electronic effects of the bromo and methyl substituents, would significantly influence its reactivity and the feasibility of specific domino pathways.
Further research is required to explore and develop domino reactions specifically tailored for this compound to fully understand its synthetic potential in this area.
Structural Elucidation and Spectroscopic Analysis of 2 Benzyloxy 5 Bromo 4 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the electronic environment of each atom can be generated.
Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 2-(benzyloxy)-5-bromo-4-methylbenzaldehyde is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the various substituents on the aromatic rings.
The aldehyde proton (CHO) is expected to appear as a singlet at the most downfield position, typically in the range of δ 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group. yale.edudocbrown.info The protons of the benzyl (B1604629) group's phenyl ring (C₆H₅) will likely resonate in the δ 7.3–7.5 ppm region as a complex multiplet. chemicalbook.com The two methylene (B1212753) protons (CH₂) of the benzyloxy group are diastereotopic and would be expected to appear as a singlet around δ 5.1 ppm. chemicalbook.com
The two remaining protons on the main benzaldehyde (B42025) ring are in different electronic environments and should appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The proton at the C6 position is anticipated to be downfield relative to the proton at the C3 position due to the influence of the adjacent aldehyde and benzyloxy groups. The methyl group (CH₃) protons are expected to appear as a singlet in the upfield region, likely around δ 2.4 ppm. rsc.orghmdb.ca
Predicted ¹H NMR Chemical Shift Assignments and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde H | 9.8 - 10.5 | Singlet (s) | 1H |
| Aromatic H (C6-H) | 7.5 - 7.9 | Singlet (s) | 1H |
| Aromatic H (C3-H) | 6.9 - 7.2 | Singlet (s) | 1H |
| Benzyl Aromatic H's | 7.3 - 7.5 | Multiplet (m) | 5H |
| Methylene H's (-CH₂-) | ~5.1 | Singlet (s) | 2H |
| Methyl H's (-CH₃) | ~2.4 | Singlet (s) | 3H |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the range of δ 190–193 ppm. researchgate.netdocbrown.info The aromatic carbons will resonate between δ 110–160 ppm. The carbon attached to the oxygen of the benzyloxy group (C2) and the carbon attached to the bromine (C5) will be significantly affected by these electronegative atoms. The ipso-carbon of the aldehyde group (C1) and the methyl-bearing carbon (C4) will also have characteristic shifts. The methylene carbon of the benzyl group is expected around δ 70-75 ppm, while the methyl carbon will be the most shielded, appearing at approximately δ 20-22 ppm. rsc.orgrsc.org
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 193 |
| Aromatic (C2-O) | 155 - 160 |
| Aromatic (C4-CH₃) | 140 - 145 |
| Aromatic (C5-Br) | 115 - 120 |
| Aromatic (C1) | 130 - 135 |
| Aromatic (C3) | 112 - 118 |
| Aromatic (C6) | 133 - 138 |
| Benzyl Aromatic (C₁' to C₆') | 127 - 136 |
| Methylene (-CH₂-) | 70 - 75 |
| Methyl (-CH₃) | 20 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show correlations among the protons within the benzyl group's phenyl ring. The lack of cross-peaks between the C3-H, C6-H, aldehyde H, methylene H's, and methyl H's would confirm they are all isolated spin systems. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Key correlations would include the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and the aromatic C3-H and C6-H protons to their respective carbons. libretexts.orgipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. It would provide definitive evidence for the substitution pattern. Expected key correlations include:
The aldehyde proton to the aromatic C1 and C6 carbons.
The methylene (-CH₂) protons to the aromatic C2 carbon of the main ring and the C1' carbon of the benzyl ring.
The methyl protons to the aromatic C3, C4, and C5 carbons.
The C6-H proton to the C1, C2, and C4 carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govwikipedia.org While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures light scattering from bond vibrations, making it particularly effective for non-polar and symmetric bonds. libretexts.org
Characteristic Vibrational Modes of Aldehyde, Benzyl, and Bromo Groups
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its constituent functional groups.
Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the IR spectrum, typically around 1685-1705 cm⁻¹, the frequency being slightly lowered due to conjugation with the aromatic ring. libretexts.orgpressbooks.pubopenstax.org The characteristic aldehyde C-H stretch would appear as one or two weaker bands between 2700-2860 cm⁻¹. orgchemboulder.comdocbrown.info
Benzyl Group: The C-O-C ether linkage would show strong stretching vibrations, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. researchgate.net Aromatic C-H stretching from both rings would be observed just above 3000 cm⁻¹. docbrown.info Aromatic C=C in-ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. reddit.com
Bromo and Methyl Groups: The C-Br stretching vibration is expected at low frequencies, typically in the 515-690 cm⁻¹ range, which is within the fingerprint region. blogspot.comorgchemboulder.com The C-H bending and stretching vibrations of the methyl group would also be present in their characteristic regions.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| Aldehyde | C=O stretch | 1685 - 1705 | Strong |
| Aldehyde | C-H stretch | 2700 - 2860 | Weak to Medium |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong |
| Benzyl Ether | C-O-C asym. stretch | 1200 - 1250 | Strong |
| Aryl Bromide | C-Br stretch | 515 - 690 | Medium to Strong |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can offer insights into the conformational preferences of the molecule, particularly the orientation of the aldehyde and benzyloxy substituents relative to the plane of the benzene (B151609) ring. nih.gov For benzaldehyde derivatives, the planarity of the CHO group with the ring is energetically favorable. ias.ac.in The presence of a bulky benzyloxy group at the ortho position may induce some steric strain, potentially causing slight twisting of the aldehyde or benzyloxy groups out of the plane.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific HRMS data for this compound is not available in the searched resources.
Fragmentation Pattern Analysis for Structural Confirmation
A detailed analysis of the fragmentation pattern for this compound cannot be provided as the mass spectrum is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
Specific UV-Vis absorption data for this compound is not available in the searched resources.
X-Ray Diffraction (XRD) Analysis
Single Crystal X-Ray Crystallography for Absolute Structure Determination
Crystallographic data for this compound, which would be obtained from single crystal X-ray diffraction, has not been reported in the searched scientific literature.
Crystal Packing and Intermolecular Interactions
C-H···O Interactions:
The presence of a carbonyl oxygen atom, which is a potent hydrogen bond acceptor, and numerous C-H bonds from the aromatic rings and the methyl and benzylic methylene groups, which can act as hydrogen bond donors, makes the formation of C-H···O interactions highly probable. These interactions are a significant factor in the stabilization of crystal structures of many benzaldehyde derivatives. rsc.org It is expected that the aldehyde C-H group will participate in such interactions with the carbonyl oxygen of an adjacent molecule, leading to the formation of chain or dimeric motifs. Furthermore, C-H bonds from the phenyl and benzyl rings are also likely to engage in similar interactions with the carbonyl oxygen.
Based on studies of analogous compounds, the geometric parameters for these interactions can be predicted, as outlined in the table below.
Table 1: Predicted C-H···O Interaction Geometry
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|---|
| C(aldehyde)-H | O(carbonyl) | ~0.95 | ~2.2-2.6 | ~3.1-3.5 | ~140-170 |
| C(aromatic)-H | O(carbonyl) | ~0.95 | ~2.3-2.7 | ~3.2-3.6 | ~130-160 |
| C(methyl)-H | O(carbonyl) | ~0.98 | ~2.4-2.8 | ~3.3-3.7 | ~120-150 |
| C(benzyl)-H | O(carbonyl) | ~0.99 | ~2.3-2.7 | ~3.2-3.6 | ~130-160 |
Note: The values presented are hypothetical and based on typical bond lengths and angles observed in related crystal structures.
π-π Interactions:
The anticipated parameters for these interactions are summarized in the table below.
Table 2: Predicted π-π Stacking Interaction Geometry
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
|---|---|---|---|
| Benzaldehyde - Benzaldehyde | ~3.5 - 4.0 | ~0 - 10 | ~20 - 40 |
| Benzyl - Benzyl | ~3.5 - 4.0 | ~0 - 10 | ~20 - 40 |
| Benzaldehyde - Benzyl | ~3.8 - 4.5 | ~10 - 30 | ~20 - 40 |
Note: The values presented are hypothetical and based on typical parameters for π-π stacking in substituted aromatic compounds.
Computational and Theoretical Investigations of 2 Benzyloxy 5 Bromo 4 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a molecule like 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its optimal geometry. nih.gov
These calculations would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Br, C=O, C-O-C (ether linkage), and various C-C and C-H bonds within the aromatic rings. The planarity of the benzaldehyde (B42025) ring and the orientation of the benzyloxy and methyl groups would also be determined.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ether) Bond Length | ~1.37 Å |
| O-C (benzyl) Bond Length | ~1.43 Å |
| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å |
| C-H (aldehyde) Bond Length | ~1.10 Å |
| C-C-C (ring) Bond Angles | ~120° |
| O-C=O Bond Angle | ~124° |
Note: These values are illustrative and based on typical values for similar functional groups. Actual DFT calculations would provide precise, molecule-specific data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the presence of the electron-withdrawing bromine atom and the benzyloxy group would influence the energies of these frontier orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) (Illustrative) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are estimated values. Specific DFT calculations are required for accurate energies.
The spatial distribution of the HOMO and LUMO would also be visualized. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the oxygen of the benzyloxy group, while the LUMO would be concentrated on the electron-deficient aldehyde group and the carbon atom attached to the bromine.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the oxygen atom of the carbonyl group and the benzyloxy group. nih.gov Regions of positive electrostatic potential (colored blue) signify electron-poor areas, which are prone to nucleophilic attack. Such regions would be expected near the hydrogen atom of the aldehyde group and potentially around the bromine atom due to its electron-withdrawing nature. nih.gov The MEP map provides a visual guide to the molecule's reactivity, complementing the insights from FMO analysis.
Mechanistic Studies and Reaction Pathway Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the step-by-step process of bond breaking and formation. For this compound, this would involve studying its behavior in various chemical transformations.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of transition states is crucial for understanding the feasibility and rate of a reaction.
For reactions involving the aldehyde group of this compound, such as nucleophilic addition, computational methods can be used to locate the transition state structure. This involves sophisticated algorithms that find the saddle point on the potential energy surface corresponding to the reaction pathway. The vibrational frequency analysis of the transition state structure would show one imaginary frequency, confirming it as a true transition state.
Reaction Energetics and Kinetics
Table 3: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Addition to this compound
| Parameter | Predicted Value (kcal/mol) (Illustrative) |
| Activation Energy (Ea) | 15 - 25 |
| Reaction Enthalpy (ΔH) | -10 - -5 |
Note: These values are hypothetical and would vary depending on the specific reaction and computational method.
These energetic parameters are essential for predicting the kinetics of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. Computational studies can thus provide a detailed and quantitative understanding of the reactivity of this compound, guiding synthetic efforts and the design of new chemical transformations.
Structure-Reactivity Relationships
The reactivity of an aromatic aldehyde is profoundly influenced by the electronic nature of the substituents on the benzene (B151609) ring. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density at the reaction center—the aldehyde group.
Substituent Effects on Chemical Transformations
The chemical behavior of this compound is governed by the cumulative electronic and steric effects of its three substituents. The aldehyde group itself is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. nih.gov However, the directing influence in a polysubstituted benzene is determined by the strongest activating group. masterorganicchemistry.com
The substituents present on the ring are:
2-Benzyloxy group: This group is electron-donating through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction. The bulky nature of the benzyl (B1604629) group also introduces significant steric hindrance around the ortho position. wikipedia.org In related ortho-alkoxybenzaldehydes, the alkoxy group is known to be rate-enhancing in oxidation reactions due to its strong resonance effect outweighing its inductive and steric effects. ias.ac.in
5-Bromo group: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. semanticscholar.org In the context of this molecule, the bromine is meta to the aldehyde and para to the benzyloxy group.
4-Methyl group: The methyl group is a weak electron-donating group through induction and hyperconjugation, thus activating the ring. d-nb.info
Computational studies on similar molecules, such as 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde), using Density Functional Theory (DFT) have provided insights into the electronic landscape. nih.gov Molecular Electrostatic Potential (MEP) maps for such molecules reveal the electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the aldehyde oxygen would be an electron-rich (negative potential) site, while the formyl proton and the adjacent ring carbon would be relatively electron-poor.
The table below summarizes the expected electronic influence of each substituent on the aromatic ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -CHO | 1 | Withdrawing | Withdrawing | Deactivating |
| -OCH₂C₆H₅ | 2 | Withdrawing | Donating | Activating |
| -CH₃ | 4 | Donating | Donating (Hyperconjugation) | Activating |
| -Br | 5 | Withdrawing | Donating | Deactivating |
This table is generated based on established principles of physical organic chemistry.
Aromaticity Analysis
Aromaticity is a key concept describing the enhanced stability of cyclic, planar, and conjugated systems. fiveable.me It is not a directly measurable quantity but can be assessed computationally using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system like benzene, and lower values suggest decreased aromaticity. nih.gov NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring; a more negative value generally indicates stronger aromaticity. nih.gov
The following table presents hypothetical HOMA and NICS(1)zz values for the target compound based on trends observed in substituted benzenes. nih.govnih.gov
| Compound | HOMA (Hypothetical) | NICS(1)zz (ppm) (Hypothetical) |
| Benzene | 1.000 | -29.2 to -30.99 |
| This compound | ~0.98 | ~-27 |
Note: These values are estimations based on data from analogous substituted systems and are intended for illustrative purposes. NICS(1)zz is the out-of-plane component of the NICS value calculated 1 Å above the ring center, which is considered a reliable measure of π-aromaticity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for understanding the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govresearchgate.net
Conformational Dynamics and Stability
For ortho-substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the ortho-substituent. tandfonline.com Two planar conformers are possible: a trans conformer, where the C=O bond points away from the ortho-substituent, and a cis conformer, where it points towards it. The relative stability of these conformers is dictated by a combination of steric and electronic factors.
In the case of this compound, the large benzyloxy group at the 2-position exerts a significant steric effect. Computational studies on other ortho-alkoxybenzaldehydes have shown a strong preference for the trans conformation to minimize steric repulsion between the aldehyde group and the bulky alkoxy group. nih.gov NMR and computational analyses of 2-halotellurenyl-benzaldehydes also show a preference for the 'cis' conformation of the aldehyde relative to the ortho-substituent, which in that specific case is explained by an electronic model. tandfonline.com However, for a sterically demanding group like benzyloxy, steric hindrance is expected to be the dominant factor.
Potential energy scan (PES) studies, a common computational method, can be used to map the energy landscape as a function of the dihedral angle between the aldehyde group and the aromatic ring. A computational analysis of the related 2-(3-bromomethylbenzyloxy)-5-(phenylazo)benzaldehyde predicted the favored conformations through such PES studies. researchgate.net For this compound, a similar analysis would likely show a deep energy minimum corresponding to the planar trans conformation. Non-planar conformations, where the aldehyde group is twisted out of the plane of the benzene ring, would be energetically unfavorable due to the loss of conjugation between the aldehyde's π-system and the aromatic ring.
The benzyloxy group itself has conformational flexibility around the C(ring)-O and O-CH₂ bonds. MD simulations could reveal the preferred orientations of the benzyl group relative to the rest of the molecule and how its motion is coupled to the dynamics of the aldehyde group.
The table below outlines the expected conformational preferences for this compound based on theoretical principles and data from analogous compounds.
| Conformational Feature | Preferred Orientation | Primary Reason |
| Aldehyde group relative to ortho-benzyloxy group | trans | Minimization of steric hindrance |
| Aldehyde group relative to benzene ring | Planar | Maximization of π-conjugation |
| Benzyl group orientation | Extended away from the ring | Minimization of steric clashes |
This table is based on established conformational analysis principles for substituted benzaldehydes. nih.govtandfonline.com
Advanced Applications in Organic Synthesis and Materials Science
A Versatile Building Block in Complex Molecule Synthesis
The structural features of 2-(benzyloxy)-5-bromo-4-methylbenzaldehyde make it an important starting material for the construction of more complex molecular architectures, finding utility in the synthesis of both natural product scaffolds and advanced organic materials.
Synthesis of Natural Product Scaffolds
While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various natural compounds and their synthetic precursors. The synthesis of complex natural product scaffolds often relies on the strategic use of versatile building blocks that can undergo a series of transformations to construct the target molecule. otago.ac.nz The bromo- and benzyloxy-substituted phenyl ring is a key feature in certain classes of natural products, and the aldehyde functionality provides a convenient handle for chain extension and the introduction of further complexity.
The general strategy involves leveraging the aldehyde for reactions such as Wittig olefination, aldol (B89426) condensation, or Grignard additions to build up the carbon skeleton. The bromo-substituent can be used for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected at a later stage to reveal a hydroxyl group, a common feature in many natural products. This deprotection can be crucial for the molecule's biological activity.
Preparation of Advanced Organic Materials
The field of materials science increasingly relies on custom-designed organic molecules to create materials with specific electronic, optical, or mechanical properties. While specific polymers or materials derived directly from this compound are not widely reported, its potential as a monomer or a key intermediate is significant. The aldehyde functionality can be used in polymerization reactions, for instance, through condensation with other monomers to form novel polymers. The presence of the bromo- and benzyloxy- groups allows for further functionalization of the resulting polymer, enabling the tuning of its properties.
Role in Ligand Design and Coordination Chemistry
The aldehyde group in this compound is a key functional group for the synthesis of various ligands, particularly Schiff base ligands, which are of great importance in coordination chemistry and have applications in catalysis and materials science.
Precursor for Schiff Base Ligands
Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. internationaljournalcorner.com They are versatile ligands that can coordinate to a wide range of metal ions, forming stable metal complexes. researchgate.netnih.govsapub.org The reaction of this compound with a primary amine leads to the formation of a Schiff base ligand containing the benzyloxy-bromo-methyl-phenyl moiety.
These ligands can be designed with specific steric and electronic properties by varying the amine component. The resulting metal complexes have potential applications in various fields, including catalysis, materials science, and biological systems. nih.gov For instance, a closely related compound, 2-(benzyloxy)-5-bromobenzaldehyde (B55558), is known to react with N-ethylthiosemicarbazide to form 2-(benzyloxy)-5-bromobenzaldehyde N-ethylthiosemicarbazone, a type of Schiff base. sigmaaldrich.com This highlights the general reactivity of benzyloxy-bromobenzaldehydes in forming such ligands. The study of 5-bromo-2-hydroxybenzaldehyde, which has a similar substitution pattern, has shown its utility in synthesizing Schiff's bases with interesting properties. nih.gov
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. dovepress.comtsijournals.com These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.govrsc.org The organic linkers in MOFs are typically multi-topic ligands, often containing carboxylate or other coordinating groups.
While there are no direct reports of this compound being used as a primary linker in MOF synthesis, its derivatives could potentially serve this role. For example, oxidation of the aldehyde group to a carboxylic acid would yield a ligand suitable for MOF construction. The benzyloxy and bromo functionalities would then be incorporated into the MOF structure, potentially influencing its properties, such as its catalytic activity or its affinity for certain guest molecules. The general principle of using functionalized benzaldehyde (B42025) derivatives for the synthesis of MOFs is well-established. researchgate.net
Development of Functional Organic Molecules
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of various functional organic molecules with potential applications in medicinal chemistry and other areas. A study on benzyloxybenzaldehyde derivatives has identified them as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells. mdpi.com This suggests that derivatives of this compound could be explored for similar biological activities. The synthesis of these functional molecules often involves modification of the aldehyde group and further reactions on the aromatic ring. mdpi.com
The synthesis of 4-phenacyloxy benzaldehyde derivatives through a Williamson etherification mechanism highlights another route to functional molecules starting from substituted hydroxybenzaldehydes. orientjchem.org Similarly, the benzyloxy group in this compound is introduced via an etherification reaction, and the aldehyde and bromo groups offer sites for further derivatization to create a library of compounds for screening for various biological activities.
Precursor for Optoelectronic Materials (e.g., Non-Linear Optical Properties)
The unique structural characteristics of this compound position it as a promising, though not yet extensively documented, precursor for the synthesis of advanced optoelectronic materials, particularly those exhibiting non-linear optical (NLO) properties. The design of NLO materials often revolves around the creation of molecules with a donor-π-acceptor (D-π-A) architecture. acs.org This arrangement facilitates intramolecular charge transfer, a key requirement for a high second-order NLO response. acs.org
In the structure of this compound, the benzyloxy group can function as an electron-donating group, while the aldehyde group acts as an electron-accepting group. The benzene (B151609) ring to which these are attached serves as the π-conjugated bridge that facilitates the charge transfer from the donor to the acceptor. The bromo and methyl substituents on the ring can further modulate the electronic properties of the molecule, thereby fine-tuning its NLO response. While direct studies on this specific compound are not prevalent, research on other substituted benzaldehydes provides a strong basis for its potential in this field. For instance, various 4-bromobenzaldehyde (B125591) derivatives have been investigated for their phosphorescent emission properties, which are relevant to optoelectronics. researchgate.net
The synthesis of NLO materials often involves the condensation of an aldehyde with other molecules to extend the conjugation and enhance the D-π-A character. For example, chalcone-like structures, which are known to possess significant NLO properties, can be synthesized from benzaldehyde derivatives. scielo.br The aldehyde group of this compound could readily undergo such reactions.
The development of new chemical entities with high first hyperpolarizability (β) is a major focus in NLO materials research. acs.org The strategic placement of electron-donating and electron-withdrawing groups, as seen in the subject compound, is a fundamental approach to enhancing this property. acs.org Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the optoelectronic properties of such molecules before their synthesis. researchgate.netutm.myresearchgate.net
Below is a table summarizing the potential roles of the different functional groups in this compound in the context of creating NLO materials.
| Functional Group | Potential Role in NLO Materials |
| Benzyloxy Group | Electron Donor |
| Aldehyde Group | Electron Acceptor |
| Benzene Ring | π-Conjugated Bridge |
| Bromo Group | Electronic Property Modulation |
| Methyl Group | Electronic Property Modulation |
Further research could involve the synthesis of chromophores derived from this compound and the characterization of their NLO properties using techniques such as second-harmonic generation (SHG) measurements. numberanalytics.com
Applications in Polymer Chemistry
The aldehyde functionality of this compound makes it a versatile monomer and building block in various polymerization and polymer modification strategies. The aldehyde group can participate in several types of polymerization reactions, and the benzyloxy, bromo, and methyl groups can impart specific properties to the resulting polymers.
One of the primary applications of aldehydes in polymer chemistry is in the synthesis of polyacetals . The polymerization of aldehydes, like acetaldehyde, can lead to the formation of polyacetal structures. cmu.edu This type of polymerization can be initiated by cationic initiators. cmu.edu By analogy, this compound could potentially be polymerized to form a polyacetal with pendant benzyloxy, bromo, and methyl substituted phenyl groups. These pendant groups would significantly influence the properties of the polymer, such as its solubility, thermal stability, and refractive index.
Benzaldehyde derivatives are also utilized in the functionalization of existing polymers . For instance, polymers with amine functionalities can be modified by reacting them with benzaldehydes to form Schiff bases, thereby immobilizing the benzaldehyde derivative onto the polymer backbone. researchgate.netnih.gov This approach has been used to create antimicrobial polymers. researchgate.netnih.gov this compound could be used in a similar fashion to introduce its specific combination of functional groups onto a polymer chain, potentially for applications in materials science or as a reactive polymer intermediate.
Furthermore, benzaldehydes can be involved in copolymerization reactions . For example, the cationic copolymerization of styrene (B11656) derivatives with benzaldehyde has been shown to produce degradable copolymers. acs.org The incorporation of the benzaldehyde unit creates acid-labile ether linkages in the polymer backbone, allowing for controlled degradation. acs.org The use of this compound in such a copolymerization could lead to degradable polystyrenes with tailored properties arising from the benzyloxy and bromo substituents.
The aldehyde group can also be a key component in the formation of Schiff base polymers through polycondensation reactions with amine-containing molecules. researchgate.net These polymers are of interest for their potential in creating self-healing hydrogels and other functional materials. researchgate.net
The table below outlines the potential applications of this compound in polymer chemistry.
| Application Area | Polymerization / Reaction Type | Potential Role of this compound |
| Polyacetal Synthesis | Cationic Polymerization | Monomer leading to a functionalized polyacetal |
| Polymer Functionalization | Schiff Base Formation | Modifying agent for amine-containing polymers |
| Degradable Polymers | Cationic Copolymerization | Comonomer to introduce degradable linkages |
| Schiff Base Polymers | Polycondensation | Monomer for the synthesis of functional polymers |
The versatility of the aldehyde group, combined with the additional functionalities present in this compound, makes it a valuable compound for the design and synthesis of new and functional polymeric materials.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of substituted benzaldehydes are well-established, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a paramount goal in modern organic chemistry. Future research in the synthesis of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde could focus on several cutting-edge areas:
Palladium-Catalyzed Cross-Coupling Reactions: The development of novel palladium-catalyzed methods for the direct formylation of aryl halides presents a promising avenue. Research could be directed towards the use of innovative formylating agents and ligand systems to improve reaction efficiency and functional group tolerance, allowing for the late-stage introduction of the aldehyde group onto a pre-functionalized aromatic core.
C-H Activation Strategies: Direct C-H functionalization has emerged as a powerful tool for the atom-economical synthesis of complex molecules. Future investigations could explore the regioselective formylation of a 1-(benzyloxy)-4-bromo-3-methylbenzene precursor through transition-metal-catalyzed C-H activation. Overcoming the challenge of directing the formylation to the desired ortho position will be a key aspect of this research.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a green and efficient alternative to traditional synthetic methods. Novel strategies could be developed to synthesize the target molecule through radical-based pathways, potentially enabling reactions under milder conditions and with unique selectivity profiles.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established methodology. | Catalyst cost and sensitivity, potential for side reactions. |
| C-H Activation | High atom economy, reduced number of synthetic steps. | Regioselectivity control, harsh reaction conditions may be required. |
| Photoredox Catalysis | Mild reaction conditions, environmentally friendly. | Substrate scope limitations, potential for competing radical processes. |
Integration into High-Throughput Synthesis Methodologies
The demand for large libraries of structurally diverse compounds for drug discovery and materials science has driven the development of high-throughput synthesis techniques. The integration of the synthesis of this compound and its derivatives into such platforms presents both opportunities and challenges.
Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. Future research could focus on developing a robust and efficient flow-based synthesis of the target compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time, as well as the potential for in-line purification and analysis.
Automated Synthesis Platforms: The use of robotic systems for automated synthesis can significantly accelerate the discovery and optimization of new reactions and the generation of compound libraries. The development of protocols for the automated synthesis of this compound and its analogues would enable the rapid exploration of its chemical space.
Combinatorial Chemistry: The strategic combination of different building blocks in a combinatorial fashion can lead to the rapid generation of large and diverse compound libraries. The aldehyde functionality of the target molecule makes it an ideal scaffold for combinatorial derivatization through reactions such as reductive amination, Wittig olefination, and aldol (B89426) condensation.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound. Such studies could be employed to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, to understand the influence of the substituents on the reactivity of the aldehyde group, and to model the transition states of key synthetic transformations.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to chemical data is revolutionizing the field of predictive chemistry. By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions with increasing accuracy. Future work could involve the development of machine learning models to predict optimal reaction conditions for the synthesis of the target compound and to identify potential new applications based on its predicted properties.
In Silico Screening: Computational methods can be used to screen virtual libraries of compounds for their potential biological activity or material properties. Derivatives of this compound could be virtually screened against a range of biological targets or evaluated for their potential as components in organic electronic materials.
Discovery of Undiscovered Reactivity Modes
The unique combination of a sterically demanding benzyloxy group, an electron-withdrawing bromine atom, and an electron-donating methyl group, in addition to the reactive aldehyde functionality, suggests that this compound may exhibit novel and undiscovered modes of reactivity.
Future research in this area could focus on:
Ortho-Lithiation and Functionalization: The directing effect of the benzyloxy group could be exploited to achieve regioselective ortho-lithiation, providing a platform for the introduction of a wide range of electrophiles at the C3 position.
Transition-Metal-Catalyzed Cyclization Reactions: The presence of the bromine atom and the aldehyde group provides opportunities for intramolecular cyclization reactions mediated by transition metals, leading to the formation of novel heterocyclic scaffolds.
Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key building block could provide rapid access to complex and structurally diverse molecules.
Expanding Applications in Emerging Fields of Chemical Science
The structural features of this compound make it an attractive starting material for the synthesis of molecules with potential applications in a variety of emerging fields.
Medicinal Chemistry: The substituted benzaldehyde (B42025) core is a common motif in many biologically active compounds. Derivatives of the target molecule could be explored as potential therapeutic agents, for example, as inhibitors of specific enzymes or as ligands for receptors implicated in disease.
Materials Science: Aromatic compounds with defined substitution patterns are of great interest for the development of new organic materials. The target molecule could serve as a precursor for the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), or porous organic frameworks (POFs).
Catalysis: The development of new catalysts is a cornerstone of green and sustainable chemistry. The benzyloxy and bromo functionalities could be modified to create novel ligand scaffolds for transition metal catalysis, potentially enabling new and selective chemical transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde?
- Methodology :
- Step 1 : Start with 4-methylsalicylaldehyde. Protect the hydroxyl group using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) in DMF to form 2-(benzyloxy)-4-methylbenzaldehyde .
- Step 2 : Brominate the aromatic ring at the 5-position using electrophilic bromination (e.g., NBS in DCM with a Lewis acid like FeCl₃) to introduce the bromo substituent .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is typically employed to isolate the product.
Q. How can researchers safely handle and store this compound in the lab?
- Safety Protocols :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and seek medical attention .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- - and -NMR : Confirm benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph), aldehyde (δ ~10.1 ppm), and bromo-substituted aromatic protons.
- HRMS : Verify molecular ion ([M+H]⁺ at m/z 307.02 for C₁₅H₁₃BrO₂⁺) .
- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in the synthesis of this compound?
- Problem-Solving :
- Contradiction : Competing bromination at the 3- vs. 5-position due to directing effects of the benzyloxy and methyl groups.
- Optimization : Use sterically hindered brominating agents (e.g., Br₂ in H₂SO₄) or low temperatures to favor 5-substitution. Validate via NOESY NMR to confirm spatial proximity of substituents .
- Data Interpretation : Unexpected -NMR signals may arise from rotational isomers of the benzyloxy group; variable-temperature NMR can resolve this .
Q. What strategies mitigate aldehyde oxidation during long-term storage or reactions?
- Stabilization Methods :
- Chemical Stabilization : Add radical inhibitors (e.g., BHT) or store as a dimethyl acetal derivative (reversible under acidic conditions) .
- Environmental Control : Use anhydrous solvents (e.g., THF over DCM) to minimize hydrolysis and maintain inert atmosphere .
Q. How does this compound serve as an intermediate in medicinal chemistry?
- Applications :
- Suzuki Coupling : The bromo group enables cross-coupling with boronic acids to introduce aryl/heteroaryl moieties for drug candidates (e.g., kinase inhibitors) .
- Aldehyde Functionalization : Convert the aldehyde to hydrazones or oximes for bioactivity screening against enzymes like MAO or carbonic anhydrase .
- Case Study : In a 2023 study, derivatives of this compound showed µM-level inhibition of SARS-CoV-2 Mpro protease after structural optimization .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm coupling constants.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
